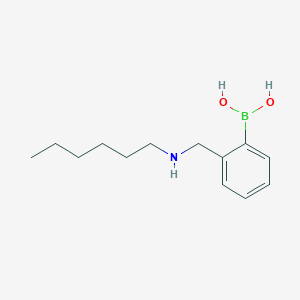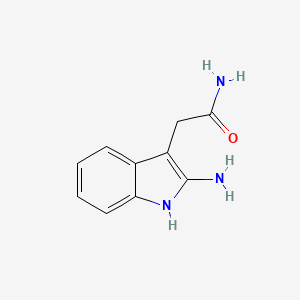![molecular formula C11H15NO B15061004 N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C11H15NO. It is also known by its IUPAC name, 1,3,5-trimethyl-2-(1-nitrosoethyl)benzene. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a trimethylphenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,6-trimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a component in specialty materials.
作用機序
The mechanism of action of N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
- N-[1-(2,4,5-trimethylphenyl)ethylidene]hydroxylamine
- N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3 |
InChIキー |
UIVGQGKUFWHBFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
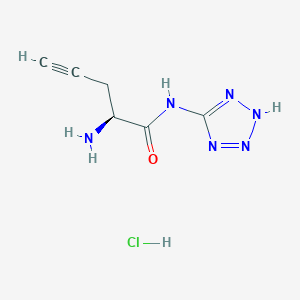

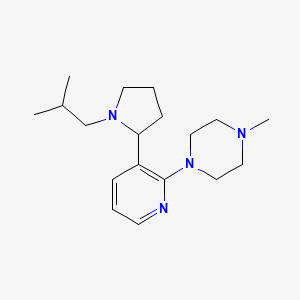
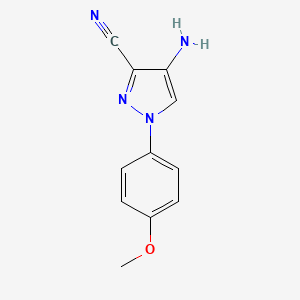

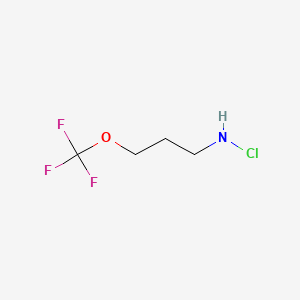



![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
